molecular formula C9H9F2NO3 B13044205 (R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL

(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL

Cat. No.: B13044205
M. Wt: 217.17 g/mol
InChI Key: UBERRTSCKPZJOT-LURJTMIESA-N
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Description

®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a dioxolane ring with difluoro substituents, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL typically involves several stepsThe reaction conditions often involve the use of palladium on activated carbon as a catalyst in methanol under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is unique due to its specific combination of functional groups and chiral nature, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

(2R)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol

InChI

InChI=1S/C9H9F2NO3/c10-9(11)14-7-3-1-2-5(6(12)4-13)8(7)15-9/h1-3,6,13H,4,12H2/t6-/m0/s1

InChI Key

UBERRTSCKPZJOT-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)[C@H](CO)N

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(CO)N

Origin of Product

United States

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